Sildenafil mesylate
Overview
Description
Synthesis Analysis
Sildenafil and its derivatives, including sildenafil mesylate, can be synthesized through an improved chlorosulfonation reaction involving chlorosulfonic acid and thionyl chloride. This method offers a facile route to obtain sildenafil with high yield and purity. The structures of these compounds are confirmed using spectroscopic methods such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 NMR (13C-NMR), and high-resolution mass spectrometry (HRMS) (Reddy et al., 2015).
Molecular Structure Analysis
The molecular structure of sildenafil mesylate shares the core pyrazolo[4,3-d]pyrimidin-7-one framework typical of PDE5 inhibitors. Its efficacy and selectivity as a PDE5 inhibitor are attributed to this structure, which allows for the potent inhibition of PDE5, thereby increasing cGMP levels in penile tissue and facilitating erectile function. The structural analysis is crucial for understanding its interaction with the enzyme and the subsequent pharmacological effects.
Chemical Reactions and Properties
Sildenafil mesylate undergoes various chemical reactions that are key to its pharmacological activity. Its interaction with the enzyme phosphodiesterase type 5 (PDE5) involves the inhibition of the enzyme's catalytic site, leading to an increase in intracellular cGMP levels. This compound demonstrates a high degree of selectivity for PDE5 over other phosphodiesterase isoenzymes, which is critical for its targeted therapeutic action without significant off-target effects.
Physical Properties Analysis
The physical properties of sildenafil mesylate, such as solubility, melting point, and stability, play a significant role in its pharmacokinetics and pharmacodynamics. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for optimal drug design and efficacy. The glutarate salt of sildenafil shows improved solubility and bioavailability characteristics compared to the citrate salt, offering a potential advantage in clinical settings (Sanphui et al., 2013).
Scientific Research Applications
Cardiovascular Applications : Sildenafil has been studied for its effects on cardiovascular parameters. Research indicates that it can induce vasodilation in several vascular beds by inhibiting the breakdown of cGMP, a cyclic nucleotide involved in vascular smooth muscle relaxation. This suggests potential therapeutic uses in conditions like pulmonary arterial hypertension and endothelial dysfunction (Goldenberg, 1998).
Neurological Applications : Studies have explored sildenafil's effects on neurological conditions. For instance, its use in spinal cord injury patients for managing sexual dysfunction has been investigated, looking into the neurological conditions that permit therapeutic success (Schmid, Schurch, & Hauri, 2000).
Ophthalmological Research : Sildenafil's impact on ocular blood flow has been a subject of research. It's hypothesized that sildenafil could play a role in managing conditions like senile macular degeneration, diabetic retinopathy, and glaucoma due to its effects on ocular arteries (Koksal et al., 2005).
Cardioprotection : Investigations into sildenafil's cardioprotective properties have shown that it can protect against ischemia-reperfusion injury in the heart. This is thought to be mediated through NO generated from eNOS/iNOS, activation of protein kinase C/ERK signaling, and opening of mitochondrial ATP-sensitive potassium channels (Kukreja et al., 2005).
Cancer Therapy : Sildenafil has been found to reverse ABCB1- and ABCG2-mediated chemotherapeutic drug resistance, suggesting its potential use in enhancing the effectiveness of cancer treatments (Shi et al., 2011).
Exercise Tolerance in Coronary Artery Disease : Sildenafil has been studied for its effects on exercise tolerance in men with erectile dysfunction and chronic stable angina, showing that it does not adversely affect exercise parameters in these patients (Fox et al., 2003).
Pharmacological Preconditioning : Sildenafil's role in pharmacological preconditioning, where it shows cardioprotective effects against ischemia/reperfusion injury, has been studied. It suggests potential clinical applications for sildenafil in treating pulmonary arterial hypertension and endothelial dysfunction (Kukreja et al., 2005).
Safety And Hazards
Sildenafil is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Rare but serious side effects include vision problems, hearing loss, and prolonged erection (priapism) that can lead to damage to the penis .
properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWNUXJEVSROFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sildenafil mesylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.